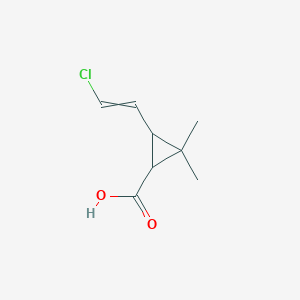
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H11ClO2. It is a cyclopropane derivative with a chloroethenyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with chloroethylene under specific conditions to introduce the chloroethenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloroethenyl group can be reduced to form ethyl derivatives.
Substitution: The chlorine atom in the chloroethenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of ethyl-substituted cyclopropane derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Pesticide Development: Its derivatives are explored for their potential as insecticides and herbicides.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the chloroethenyl group, making it less reactive in certain chemical reactions.
3-(2-Bromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the chloroethenyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
60310-82-9 |
|---|---|
Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
3-(2-chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
OTIZHBRWDXPZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















